molecular formula C21H21FN4O2 B2723442 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-51-3

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2723442
CAS RN: 847399-51-3
M. Wt: 380.423
InChI Key: AOAXMJQMXNRXOF-UHFFFAOYSA-N
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Description

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in the development of new drugs. This compound is also known as FPTP and has been studied extensively for its various properties and applications.

Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

A study explored the synthesis and serotonin (5-HT2) receptor antagonist activity of bicyclic derivatives, including those similar in structure to 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. These compounds displayed significant antagonist activity, suggesting potential applications in conditions related to serotonin receptor modulation (Watanabe et al., 1992).

Luminescent Properties and Electron Transfer

Research into naphthalimide derivatives with piperazine substituents, akin to the structure of interest, revealed notable fluorescence and photo-induced electron transfer properties. These findings indicate potential utility in the development of fluorescent probes and materials for studying biological systems (Gan et al., 2003).

Herbicidal Activity

Novel 1-phenyl-piperazine-2,6-diones demonstrated significant herbicidal activity. A facile synthetic route to these compounds suggests their potential as effective herbicides, highlighting an agricultural application of chemical derivatives related to the compound of interest (Li et al., 2005).

Fluorescent Ligands for Receptor Visualization

Derivatives containing the 1-(2-methoxyphenyl)piperazine structure, related to the compound , have been synthesized and shown to possess both high receptor affinity and fluorescence properties. This suggests their utility in visualizing receptors such as the 5-HT1A receptor in cellular models, offering insights into receptor distribution and function (Lacivita et al., 2009).

HIV-1 Attachment Inhibition

Studies on indole-based derivatives with piperazine modifications, similar to the queried compound, have identified potent inhibitors of HIV-1 attachment. These compounds obstruct the interaction between the viral gp120 and the CD4 receptor, indicating potential therapeutic applications in HIV-1 infection management (Wang et al., 2009).

properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-15-6-8-16(9-7-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAXMJQMXNRXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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